Ethyl 2-amino-3-bromobenzoate
CAS No.: 1342707-37-2
Cat. No.: VC4968711
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.088
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1342707-37-2 |
---|---|
Molecular Formula | C9H10BrNO2 |
Molecular Weight | 244.088 |
IUPAC Name | ethyl 2-amino-3-bromobenzoate |
Standard InChI | InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3 |
Standard InChI Key | MSSHUVIRFCGOPM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C(=CC=C1)Br)N |
Introduction
Ethyl 2-amino-3-bromobenzoate is a chemical compound with the CAS number 1342707-37-2. It is a derivative of benzoic acid, specifically an ester, with an amino group at the 2-position and a bromine atom at the 3-position of the benzene ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.
Synthesis and Applications
While specific synthesis methods for ethyl 2-amino-3-bromobenzoate are not detailed in the available literature, compounds of this nature are typically synthesized through esterification reactions involving the corresponding carboxylic acid and an alcohol, in this case, ethanol. The presence of the amino and bromo substituents on the benzene ring provides opportunities for further chemical modification, making it a useful intermediate in organic synthesis.
Safety and Handling
Ethyl 2-amino-3-bromobenzoate, like many organic compounds, requires proper handling and storage due to potential hazards. Safety data sheets (SDS) typically provide detailed information on handling, storage, and disposal procedures to minimize risks associated with exposure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume